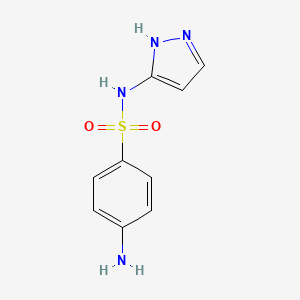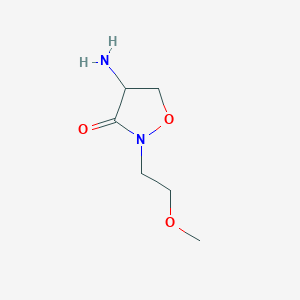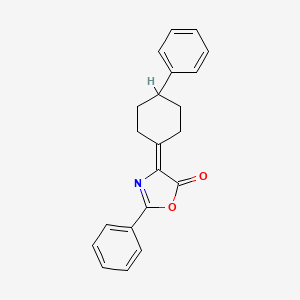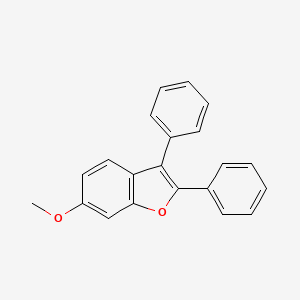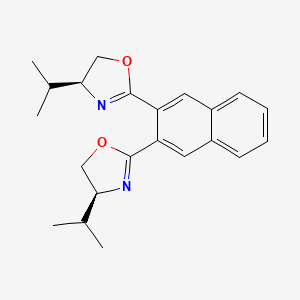
2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound featuring a naphthalene core substituted with two oxazoline rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the reaction of 2,3-dihydroxynaphthalene with 4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds such as bromoethane in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted oxazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound may interact with biological macromolecules, leading to its bioactive effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(bromomethyl)naphthalene
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(4-aminobenzoyloxy)naphthalene
Uniqueness
2,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene is unique due to the presence of oxazoline rings, which impart distinct chemical and physical properties. These rings enhance the compound’s ability to act as a ligand and participate in various chemical reactions, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C22H26N2O2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)19-11-25-21(23-19)17-9-15-7-5-6-8-16(15)10-18(17)22-24-20(12-26-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 |
InChI-Schlüssel |
IKAXEVALIYFQRQ-WOJBJXKFSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=N[C@H](CO4)C(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=NC(CO4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
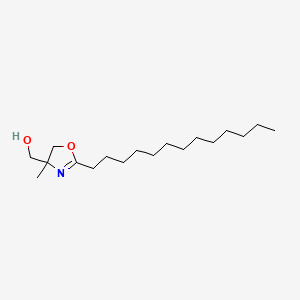
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
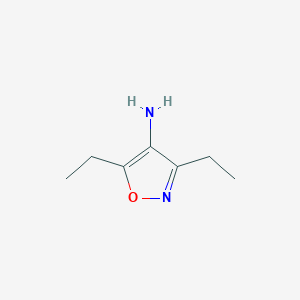


![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
